2-Butene, 1-methoxy-, (E)-

Overview

Description

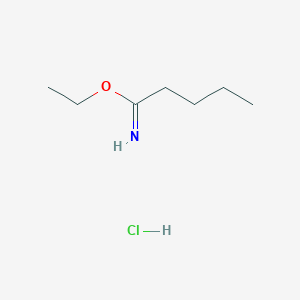

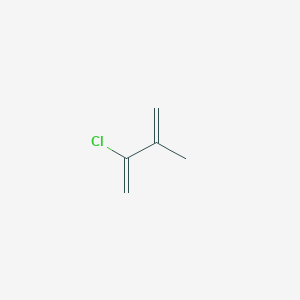

“2-Butene, 1-methoxy-, (E)-” is also known as "2-Methoxy-1-butene" . It is an organic compound with the molecular formula C5H10O . The compound is an alkene and contains a double bond, which allows it to exist as geometric isomers . The “(E)” in its name indicates the configuration of the double bond, following the E-Z naming system for alkenes .

Molecular Structure Analysis

The molecular structure of “2-Butene, 1-methoxy-, (E)-” consists of a butene backbone with a methoxy group attached . The presence of the double bond in the butene backbone allows for geometric isomerism . In the (E)-isomer, the highest priority groups on each carbon of the double bond are on opposite sides .Physical And Chemical Properties Analysis

The molecular weight of “2-Butene, 1-methoxy-, (E)-” is approximately 86.132 Da . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally or sourced from a reliable database.Scientific Research Applications

Thermodynamic Studies

(E)-2-Butene, 1-methoxy- has been the subject of various thermodynamic studies. Taskinen (1974) investigated the relative stabilities of (E)-2-methoxy-2-butene and related isomeric compounds. The research concluded that (E)-2-methoxy-2-butene is more stable than its Z isomer, providing valuable insights into the thermodynamic properties of these compounds (Taskinen, 1974).

Solvolysis Reactions

Jia et al. (2002) examined the role of ion-molecule pairs in the solvolysis reactions of 2-methoxy-2-phenyl-3-butene. This study provided a deeper understanding of the mechanistic aspects of these reactions, emphasizing the importance of the compound in solvolysis studies (Jia, Ottosson, Zeng, & Thibblin, 2002).

Stereoselective Reactions

Sustmann et al. (1996) focused on the stereoselective reactions of (E)-1-methoxy-1,3-butadiene with various dienophiles. This study highlighted the concerted nature of these cycloadditions, contributing to our understanding of stereoselectivity in organic synthesis (Sustmann, Tappanchai, & Bandmann, 1996).

Synthesis Applications

Marshall et al. (2003) demonstrated the synthesis of (S,E)-1-(methoxymethoxy)-1-tributylstannyl-2-butene, revealing the compound's potential in various synthesis applications, particularly in metalation reactions and stereoselective reactions (Marshall, Garofalo, & Hinkle, 2003).

Future Directions

The future directions for research on “2-Butene, 1-methoxy-, (E)-” could potentially include exploring its synthesis methods, reactions, and applications in various fields. The relative stabilities of its isomers could also be a topic of interest . Further studies could also focus on its physical and chemical properties, as well as safety and hazard assessments.

properties

IUPAC Name |

(E)-1-methoxybut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZMLRJLRSDNW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butene, 1-methoxy-, (E)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)